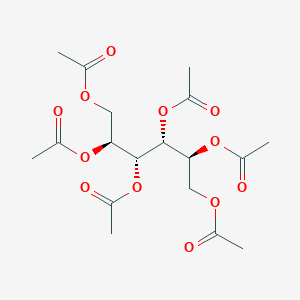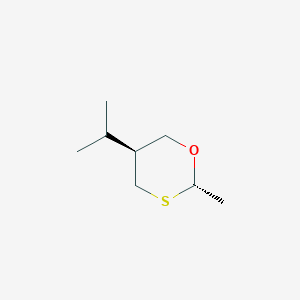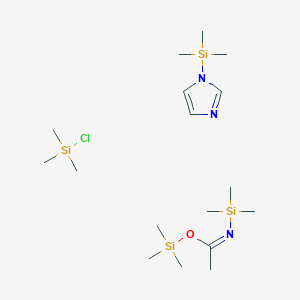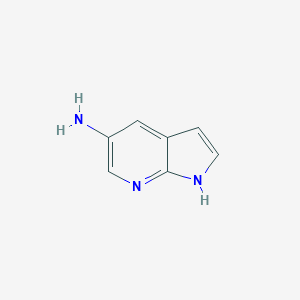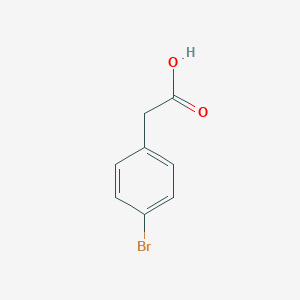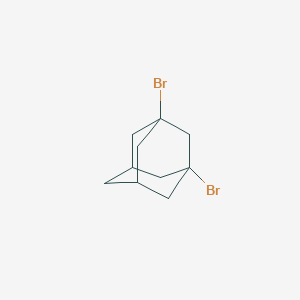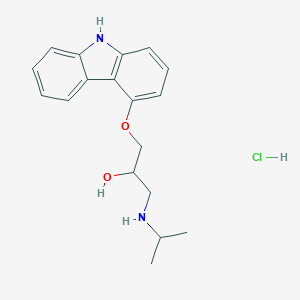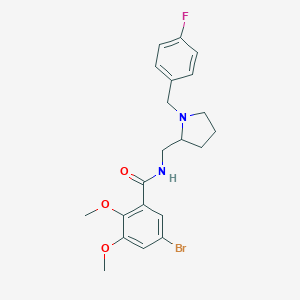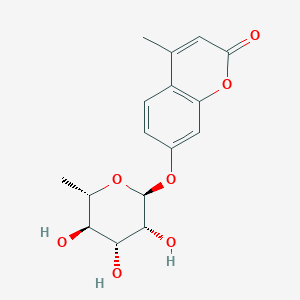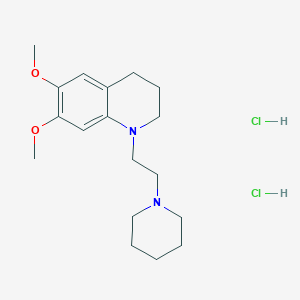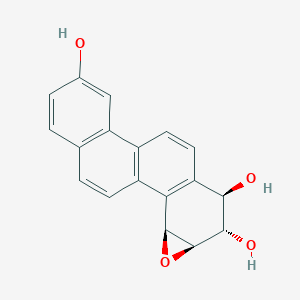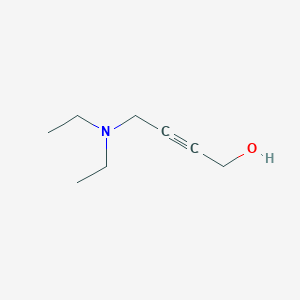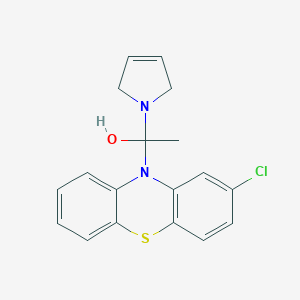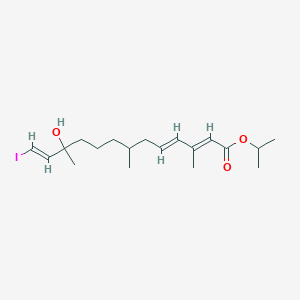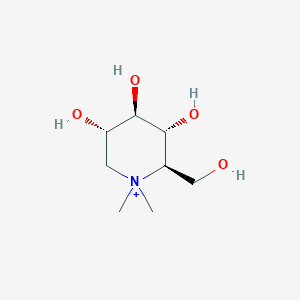
N,N-Dimethyldeoxynojirimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyldeoxynojirimycin (DMNJ) is a natural iminosugar that has been found to have various biological activities. It is a potent inhibitor of glycosidase enzymes and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N,N-Dimethyldeoxynojirimycin inhibits the activity of glycosidase enzymes by binding to the active site of the enzyme and preventing the hydrolysis of complex carbohydrates. This inhibition leads to a decrease in the absorption of glucose and other nutrients, which can be beneficial in the treatment of diabetes. In cancer cells, N,N-Dimethyldeoxynojirimycin induces apoptosis by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. N,N-Dimethyldeoxynojirimycin has also been found to inhibit viral entry into host cells by blocking the interaction between the virus and host cell receptors.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyldeoxynojirimycin has been found to have various biochemical and physiological effects. In animal studies, N,N-Dimethyldeoxynojirimycin has been shown to decrease blood glucose levels and improve insulin sensitivity. N,N-Dimethyldeoxynojirimycin has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, N,N-Dimethyldeoxynojirimycin has been shown to inhibit viral replication and entry into host cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyldeoxynojirimycin has several advantages for lab experiments, including its potency as a glycosidase inhibitor and its potential therapeutic applications in various diseases. However, N,N-Dimethyldeoxynojirimycin has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N,N-Dimethyldeoxynojirimycin. One area of research is the development of N,N-Dimethyldeoxynojirimycin analogs with improved solubility and potency. Another area of research is the investigation of N,N-Dimethyldeoxynojirimycin as a potential therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N,N-Dimethyldeoxynojirimycin and its potential side effects in humans.
Conclusion
In conclusion, N,N-Dimethyldeoxynojirimycin is a natural iminosugar that has been studied extensively for its potential therapeutic applications in various diseases. It inhibits the activity of glycosidase enzymes, has anti-cancer and antiviral activity, and has been shown to decrease blood glucose levels. N,N-Dimethyldeoxynojirimycin has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of N,N-Dimethyldeoxynojirimycin analogs with improved solubility and potency, as well as the investigation of N,N-Dimethyldeoxynojirimycin as a potential therapeutic agent for other diseases.
Métodos De Síntesis
N,N-Dimethyldeoxynojirimycin can be synthesized from deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves and other plants. The synthesis involves the reaction of DNJ with dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain N,N-Dimethyldeoxynojirimycin in high purity.
Aplicaciones Científicas De Investigación
N,N-Dimethyldeoxynojirimycin has been studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and viral infections. It has been found to inhibit the activity of glycosidase enzymes, which are involved in the breakdown of complex carbohydrates. This inhibition leads to a decrease in the absorption of glucose and other nutrients, which can be beneficial in the treatment of diabetes. N,N-Dimethyldeoxynojirimycin has also been found to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N,N-Dimethyldeoxynojirimycin has been studied for its potential antiviral activity against HIV, influenza, and other viruses.
Propiedades
Número CAS |
104195-23-5 |
|---|---|
Nombre del producto |
N,N-Dimethyldeoxynojirimycin |
Fórmula molecular |
C8H18NO4+ |
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1,1-dimethylpiperidin-1-ium-3,4,5-triol |
InChI |
InChI=1S/C8H18NO4/c1-9(2)3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,3-4H2,1-2H3/q+1/t5-,6+,7-,8-/m1/s1 |
Clave InChI |
RPDFLURSXKOUMG-ULAWRXDQSA-N |
SMILES isomérico |
C[N+]1(C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C |
SMILES |
C[N+]1(CC(C(C(C1CO)O)O)O)C |
SMILES canónico |
C[N+]1(CC(C(C(C1CO)O)O)O)C |
Otros números CAS |
104195-23-5 |
Sinónimos |
N,N-dimethyldeoxy-nojirimycin N,N-dimethyldeoxynojirimycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



